4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl propionate
Description
Properties
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c1-3-19(22)25-13-7-8-16-14(10-13)15(11-20(23)26-16)18-9-12-5-4-6-17(24-2)21(12)27-18/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGLLRLMKTUXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl propionate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the attachment of the chromenone moiety. Key steps may involve:
Formation of Benzofuran Ring: This can be achieved through a one-pot reaction involving methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCl₂.
Attachment of Chromenone Moiety: The chromenone structure can be introduced through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(7-Methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl propionate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the benzofuran or chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
4-(7-Methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl propionate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl propionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Modifying gene expression or inducing DNA damage in cancer cells.
Modulating Receptor Activity: Affecting the activity of receptors involved in cellular signaling.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and two analogs:
Key Structural and Functional Differences
The brominated acetamido group in introduces steric bulk and polarizability, which may affect receptor binding or crystallographic properties.
Position 4 Substituents :
- While the target and share the 7-methoxybenzofuran group, replaces this with a methyl group and a bromofuran-acetamido chain, drastically altering electronic and steric profiles.
The methoxy group in the target and may stabilize the benzofuran ring via electron donation, whereas ’s bromofuran could participate in halogen bonding .
Implications of Substituent Variations
- Lipophilicity : Propionate esters typically increase lipophilicity (logP) compared to acetates, favoring passive diffusion across biological membranes.
- Metabolic Stability : Bulkier substituents (e.g., bromine in ) may resist enzymatic degradation but could reduce solubility.
- Synthetic Complexity : The bromofuran-acetamido group in requires multi-step synthesis, whereas the target and are more straightforward to derivatize.
Research Findings and Data Gaps
- Computational Modeling : Per the lumping strategy in , these compounds may be grouped in reaction networks due to shared chromen cores, but their substituent diversity likely necessitates individual kinetic studies.
- Experimental Data: No solubility, melting point, or bioactivity data are available in the provided evidence. For example: The target’s propionate ester could enhance oral bioavailability compared to ’s acetoxy group, but in vitro assays are needed.
Biological Activity
4-(7-Methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl propionate is a complex organic compound belonging to the class of chromone derivatives. This compound is characterized by its unique structural features, including a benzofuran moiety and a chromenone core, which contribute to its diverse biological activities. Research into its biological activity is still emerging, with studies indicating potential applications in medicinal chemistry, particularly regarding antiviral and anticancer properties.
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C23H21NO6 |
| Molecular Weight | 407.422 g/mol |
| CAS Number | 898406-17-2 |
Key Features
- Benzofuran Moiety : Enhances solubility and biological interactions.
- Chromenone Core : Known for various biological activities, including antimicrobial and anticancer properties.
Antiviral Properties
Research has indicated that this compound exhibits moderate antiviral activity. A study highlighted its effectiveness against herpes simplex virus type 1 (HSV-1) while showing minimal activity against influenza A virus. These findings suggest that further exploration of its antiviral mechanisms could lead to the development of new therapeutic agents.
Anticancer Activity
The compound's potential as an anticancer agent has garnered attention. Recent studies on related chromone derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, coumarin derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity . While specific data on this compound is limited, its structural similarities to other active compounds suggest it may also possess significant anticancer properties.
The mechanism of action for this compound likely involves interactions with specific molecular targets. The benzofuran and chromenone moieties can engage in hydrogen bonding and hydrophobic interactions with enzymes and receptors. This may modulate the activity of target proteins involved in viral replication and cellular proliferation pathways.
Case Studies and Research Findings
-
Antiviral Activity Study :
- Objective : To evaluate the antiviral efficacy against HSV-1.
- Findings : Moderate effectiveness was observed, suggesting potential for development as an antiviral agent.
-
Anticancer Potential :
- Related Studies : Investigations into coumarin derivatives showed IC50 values ranging from 0.05 to 125.40 μM across various cancer cell lines, indicating potent anticancer activity .
- Implications : The structural characteristics of this compound may confer similar properties, warranting further investigation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl propionate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized coumarin and benzofuran precursors. Key steps include:
- Esterification : Propionylation of the hydroxyl group at the 6-position of the chromen-2-one core under anhydrous conditions with propionic anhydride and a catalytic acid (e.g., H₂SO₄) .
- Coupling Reactions : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 7-methoxybenzofuran moiety, requiring Pd catalysts and controlled temperatures (60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
- Optimization : Reaction yields improve with degassed solvents, inert atmospheres (N₂/Ar), and monitoring via TLC/HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, chromen-2-one carbonyl at δ 160–165 ppm) .
- Mass Spectrometry : High-resolution MS (HR-MS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural elucidation; SHELX suite for refinement and WinGX for data processing .
Advanced Research Questions
Q. How can crystallographic disorder in the chromen-2-one core be resolved during structural analysis?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) X-ray data reduces ambiguity. Use low-temperature (100 K) measurements to minimize thermal motion .
- Refinement Strategies : In SHELXL, apply "PART" commands to model disordered regions (e.g., chiral centers) with split occupancy factors .
- Validation Tools : Check R-factor convergence (<5%) and validate using CCDC Mercury’s Hirshfeld surface analysis to detect weak interactions (e.g., C–H⋯O) .
Q. What methodologies address contradictions in spectroscopic vs. computational data for substituent effects?
- Methodological Answer :
- DFT Calculations : Compare experimental NMR shifts with Gaussian/B3LYP-optimized structures to identify electronic effects (e.g., methoxy group’s electron-donating impact) .
- Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility (e.g., propionate ester rotation barriers) .
- Statistical Analysis : Apply multivariate regression to correlate substituent Hammett parameters with observed reactivity .
Q. How can computational modeling predict the compound’s biological interactions, and what are the limitations?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450 enzymes). Validate with MD simulations (AMBER/CHARMM) .
- Pharmacophore Mapping : Identify key interactions (e.g., hydrogen bonding with the chromen-2-one carbonyl) using Phase .
- Limitations : Solvation effects and entropic contributions are often oversimplified; experimental validation (e.g., enzyme inhibition assays) is critical .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between in vitro and in vivo biological activity data?
- Methodological Answer :
- Metabolic Stability : Test hepatic microsome stability (e.g., human/rat liver microsomes) to identify rapid ester hydrolysis .
- Prodrug Potential : Evaluate if the propionate group acts as a prodrug moiety via LC-MS/MS plasma metabolite profiling .
- Dose-Response Curves : Compare IC₅₀ values across models; species-specific protein binding may explain variability .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | Calculated: 394.36 g/mol | |
| Melting Point | 174–176°C (recrystallized from EtOH) | |
| ¹³C NMR (CDCl₃) | δ 160.2 (C=O, chromen-2-one) | |
| HR-MS ([M+H]⁺) | Observed: 395.1284; Calculated: 395.1290 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
